molecular formula C20H23FN2O3S B2585063 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 682762-96-5

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2585063
CAS No.: 682762-96-5
M. Wt: 390.47
InChI Key: WKUKIACTZOYWKT-UHFFFAOYSA-N
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Description

N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 5-fluoro-2-methylindole core linked via an ethyl group to a methoxy- and dimethyl-substituted benzenesulfonamide moiety. This compound belongs to a class of molecules designed to modulate biological targets through sulfonamide-mediated interactions, often influencing enzyme inhibition or receptor binding. The fluorine atom at the indole 5-position enhances metabolic stability, while the methoxy and dimethyl groups on the benzene ring contribute to lipophilicity and steric effects critical for target engagement .

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-12-9-19(26-4)20(10-13(12)2)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)11-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKIACTZOYWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The compound’s structural and functional analogs are characterized by variations in the heterocyclic core, substituent patterns, and physicochemical properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C21H24FN2O3S 415.49* ~5.7† 1 7 5-Fluoro-2-methylindole; 2-methoxy-4,5-dimethylbenzene
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide C20H21ClN2O3S2 436.98 5.727 1 7 4-Chlorophenyl-thiazole; 2-methoxy-4,5-dimethylbenzene
N-[2-[5-[Chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide C20H20ClF2N2O3S 458.9 5.1‡ 2 7 5-Chloro-difluoro-methoxy-indole; 2-methoxy-5-methylbenzene
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C19H17FN2O4S2 420.48 - 1 6 3-Fluorophenyl-thiazole; dihydrobenzodioxine-sulfonamide

*Estimated based on formula; †Predicted via similarity to ; ‡XLogP3 value.

Key Observations :

  • Heterocyclic Core: The target compound’s indole core distinguishes it from thiazole-based analogs (e.g., ). Indoles are known for π-π stacking and hydrogen-bonding interactions, whereas thiazoles may enhance metabolic resistance .
  • Substituent Effects: Fluorine vs. Methoxy and Methyl Groups: The 4,5-dimethyl substitution on the benzene ring (target compound) increases lipophilicity (logP ~5.7) compared to the 5-methyl analog in (logP 5.1).
  • Hydrogen-Bonding: The target compound has one donor (sulfonamide NH) and seven acceptors, similar to , but fewer donors than , which may affect solubility and membrane permeability .
Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Thiazole Derivatives (e.g., ): These compounds often target kinases or GPCRs due to thiazole’s electron-deficient nature, which favors interactions with ATP-binding pockets. The 4-chlorophenyl group in may enhance hydrophobic interactions.
  • Indole Derivatives (target compound and ): Indole-based sulfonamides are prevalent in serotonin receptor modulators or cyclooxygenase inhibitors. The 5-fluoro substitution in the target compound may improve metabolic stability over non-halogenated analogs .

Biological Activity

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring system with a fluorine substituent, which is known to enhance biological activity by influencing the electronic properties of the molecule. The sulfonamide group is also significant for its interactions with biological targets.

Research indicates that this compound may act as an antagonist at certain receptors involved in inflammatory processes. Specifically, it has been noted for its potential role in modulating the activity of the CRTH2 receptor, which is implicated in allergic responses and inflammatory diseases. The sulfonamide moiety is believed to facilitate binding to target proteins, enhancing its efficacy against various conditions.

Antiinflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds that act as CRTH2 antagonists have demonstrated effectiveness in reducing eosinophilic inflammation in models of asthma and allergic rhinitis .

Anticancer Potential

The indole structure is often associated with anticancer activity. Research has indicated that derivatives of indole can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . The specific compound under discussion may share similar properties, warranting further investigation into its cytotoxic effects against different cancer cell lines.

Study 1: Anti-inflammatory Activity

A recent study evaluated the effects of related indole derivatives on eosinophil activation in vitro. The findings suggested that these compounds significantly inhibited eosinophil chemotaxis and cytokine release, indicating their potential utility in treating allergic diseases .

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on indole-based compounds, researchers assessed their cytotoxic effects on human melanoma and glioblastoma cell lines. Results showed that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting that further exploration of this compound could reveal promising anticancer properties .

Data Tables

Activity IC50 (µM) Cell Line Reference
Anti-inflammatory10–30Eosinophils
Cytotoxicity< 10Melanoma WM793
Cytotoxicity< 20Glioblastoma U251

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